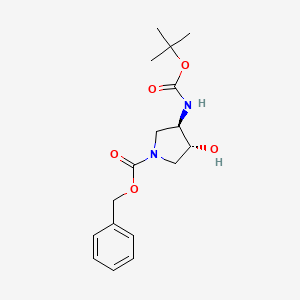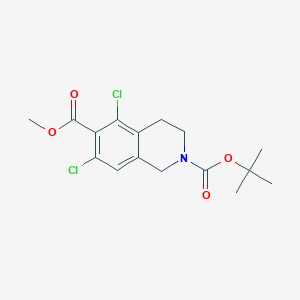
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate (EMTPC) is a chemical compound containing an ethyl group and a carboxylic acid group. It is a derivative of pyridine and is used in a variety of scientific and industrial applications. EMTPC is a versatile compound with a wide range of applications in the synthesis of organic compounds, as a reagent in organic synthesis, and in the development of new drugs. Additionally, EMTPC has been studied for its potential biochemical and physiological effects.
科学的研究の応用
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a building block in the development of new drugs. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate has been studied for its potential use in the synthesis of other organic compounds, such as polymers and dyes. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate has been studied for its potential use in the synthesis of metal complexes and other materials.
作用機序
The mechanism of action of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is not fully understood. However, it is believed that the carboxylic acid group of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate plays an important role in its mechanism of action. This carboxylic acid group can act as a proton acceptor or donor, which can affect the reactivity of the molecule. Additionally, the ethyl group of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate can act as a nucleophile, which can also affect the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate are not well understood. However, it has been suggested that Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate may have potential anticancer, anti-inflammatory, and antioxidant properties. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is a versatile compound with a wide range of applications in the synthesis of organic compounds and in the development of new drugs. However, there are some advantages and limitations to using Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate in laboratory experiments. One advantage of using Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is that it is relatively inexpensive and easy to obtain. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is a stable compound and is not easily degraded by heat or light. However, one limitation of using Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is that it has a relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
将来の方向性
The potential future directions for Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate research are numerous. One potential direction is the development of new drugs and other compounds based on Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate could be further studied for its potential use in the synthesis of polymers and other materials. Finally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate could be further studied for its potential biochemical and physiological effects.
合成法
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate can be synthesized by a variety of methods, including the condensation of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with an alcohol or aldehyde. The most commonly used method is the condensation of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with ethylene glycol. This reaction yields Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate in a yield of around 80%. Other methods of synthesis include the reaction of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with an alkyl halide or an alkyl sulfonate, as well as the reaction of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with a Grignard reagent.
特性
IUPAC Name |
ethyl 2-methyl-6-(4-methylphenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-4-19-16(18)14-9-10-15(17-12(14)3)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEOOOKZIMODSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)

![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)


![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)


